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Compound of Interest

Compound Name: Fsi-TN42

Cat. No.: B14075198 Get Quote

FSI-TN42 is a potent, specific, and orally bioavailable small molecule that irreversibly inhibits

the ALDH1A1 enzyme.[1] ALDH1A1 is a critical enzyme in the biosynthesis of retinoic acid (RA)

from its precursor, retinaldehyde.[2][3][4] By blocking this enzymatic step, FSI-TN42 effectively

reduces the intracellular levels of retinoic acid, a potent signaling molecule that regulates a

wide array of genes involved in cellular differentiation, proliferation, and metabolism.[3][4][5]

The primary applications of FSI-TN42 explored to date are in the treatment of diet-induced

obesity and as a targeted therapy against cancer stem cells (CSCs).

Role in Obesity and Metabolic Disease
In the context of metabolic disease, ALDH1A1 is predominantly expressed in white adipose

tissue (WAT).[6] Genetic studies have shown that mice lacking the Aldh1a1 gene are resistant

to diet-induced obesity, highlighting this enzyme as a promising therapeutic target.[4] FSI-TN42
leverages this by inhibiting ALDH1A1 in adipose tissue. This inhibition leads to an accumulation

of retinaldehyde, which in turn activates the retinoic acid receptor (RAR) and induces a

"browning" of white adipose tissue. This process involves the upregulation of a thermogenic

transcriptional program, most notably the expression of Uncoupling Protein-1 (UCP1).[4][6] The

increased UCP1 expression in WAT leads to uncoupled respiration and adaptive

thermogenesis, thereby increasing energy expenditure and promoting weight loss by reducing

fat mass without affecting lean mass.[4][7]

Role in Oncology: Targeting Cancer Stem Cells
In oncology, ALDH1A1 is recognized as a significant marker for cancer stem cells (CSCs) in a

variety of solid tumors, including breast, ovarian, lung, and prostate cancers.[1][7][8][9] High
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ALDH1A1 activity within a tumor is often correlated with increased chemoresistance, tumor

recurrence, and poor patient prognosis.[1][8] ALDH1A1 contributes to the CSC phenotype by

synthesizing retinoic acid, which activates downstream signaling pathways crucial for

stemness, such as PI3K/AKT and Wnt/β-catenin.[1][2][10] By inhibiting ALDH1A1, FSI-TN42
can disrupt these pathways, leading to a reduction in the CSC population, decreased

expression of stemness markers, and potentially re-sensitizing tumors to conventional

chemotherapy.[9]

Quantitative Data
The following tables summarize the key quantitative data reported for FSI-TN42.

Table 1: In Vitro Inhibitory Activity
Parameter Target Value

Fold
Selectivity

Reference

IC₅₀ ALDH1A1 23 nM ~800x [1]

IC₅₀ ALDH1A2 18 µM - [1]

Table 2: In Vivo Pharmacodynamics in Mice
Tissue Assay

Effect of FSI-TN42
(N42)

Reference

Liver
RA Synthesis

Capacity
>75% reduction [5]

Adipose Tissue
RA Synthesis

Capacity
~30% reduction [5]

Table 3: Preclinical Efficacy in Diet-Induced Obesity
Mouse Model
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Parameter Observation Note Reference

Body Weight

Significantly

accelerated weight

loss compared to

control

Specific quantitative

data (e.g., mean %

weight loss) was not

available in the

searched literature.

[4][7][11]

Fat Mass Significant reduction - [4][7]

Lean Mass No significant change - [4][7]

Food Intake
No significant

alteration
- [4][7]

Energy Expenditure

Maintained at a similar

level to control despite

weight loss

- [4][7]

Substrate Utilization
Preferential use of fat

postprandially
- [7]

Note: Specific pharmacokinetic parameters such as Cmax, Tmax, and plasma half-life for FSI-
TN42 were mentioned as previously reported in literature but were not available in the search

results.[5][12]

Signaling and Experimental Workflow Diagrams
The following diagrams were generated using the Graphviz DOT language to visualize key

pathways and processes related to FSI-TN42.
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Caption: FSI-TN42 mechanism of action in promoting weight loss.
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Caption: ALDH1A1's role in maintaining cancer stem cell properties.
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Caption: Experimental workflows for FSI-TN42 evaluation.

Detailed Experimental Protocols
The following protocols are based on methodologies described in the cited literature for the

evaluation of ALDH1A1 inhibitors.

In Vitro ALDH1A1 Enzyme Inhibition Assay
This protocol is used to determine the IC₅₀ value of an inhibitor against purified ALDH1A1

enzyme.[13]

Reagents and Materials:
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Purified recombinant human ALDH1A1 enzyme (100–200 nM).

Assay Buffer: 25 mM BES buffer, pH 7.5.

Cofactor: 200 µM NAD⁺.

Substrate: 100 µM propionaldehyde.

Test Compound: FSI-TN42 dissolved in DMSO (typically 1% final concentration).

96-well UV-transparent microplate.

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

1. Prepare serial dilutions of FSI-TN42 in DMSO.

2. In each well of the microplate, add the assay buffer, ALDH1A1 enzyme, and NAD⁺.

3. Add the diluted FSI-TN42 or DMSO (for vehicle control) to the respective wells and

incubate for a pre-determined time at room temperature.

4. Initiate the enzymatic reaction by adding the propionaldehyde substrate to all wells.

5. Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds

to the formation of NADH.

6. Record the reaction rate (V) for each inhibitor concentration.

7. Calculate the percentage of inhibition relative to the vehicle control.

8. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to determine the IC₅₀ value.

In Vivo Diet-Induced Obesity Mouse Model
This protocol describes the in vivo efficacy testing of FSI-TN42 in a mouse model of obesity.[5]

[7][13]
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Animals and Diet:

Male C57BL/6J mice.

High-Fat Diet (HFD) for obesity induction (e.g., 60% kcal from fat).

Moderate-Fat Diet (MFD) for the treatment phase.

Control Diet (Low-Fat).

Procedure:

1. Induction Phase: Feed mice an HFD for 8 weeks to induce obesity and insulin resistance.

2. Treatment Phase:

Divide the obese mice into treatment groups (n=6-10 per group).

Group 1: MFD + Vehicle control.

Group 2: MFD + FSI-TN42 (e.g., 1 g/kg of diet or 200 mg/kg body weight via oral

gavage).[7][13]

A separate non-obese control group is maintained on a low-fat diet throughout the

study.

3. Monitoring:

Record body weight weekly.

Monitor food intake.

Perform metabolic assessments such as fasting glucose tests every 4 weeks.

4. Terminal Analysis: After the treatment period (e.g., 5-8 weeks), euthanize the animals and

collect tissues.[5][13]

Harvest and weigh visceral (epididymal, retroperitoneal) and subcutaneous adipose

depots.
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Collect liver and other organs for histopathology to assess for toxicity (e.g., hepatic

lipidosis).

Analyze tissues for retinoid levels and the expression of genes related to metabolism

and thermogenesis (e.g., UCP1).

Aldefluor Assay for Cancer Stem Cell Identification
This protocol is used to identify and isolate a population of cells with high ALDH activity,

characteristic of CSCs.[6][8]

Reagents and Materials:

ALDEFLUOR™ Kit (STEMCELL Technologies).

Single-cell suspension of cancer cells (1 x 10⁶ cells/mL) in ALDEFLUOR™ Assay Buffer.

Diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor, for the negative control.

Flow cytometer.

Procedure:

1. Prepare a single-cell suspension from the cancer cell line or primary tumor.

2. Resuspend cells at 1 x 10⁶ cells/mL in ALDEFLUOR™ Assay Buffer.

3. For each sample, prepare a "Test" tube and a "Control" tube.

4. Add the activated ALDEFLUOR™ substrate to the "Test" tube.

5. Immediately mix and transfer half of the cell suspension from the "Test" tube to the

"Control" tube, which contains DEAB.

6. Incubate both tubes for 30-60 minutes at 37°C, protected from light.

7. After incubation, centrifuge the cells and resuspend them in ice-cold assay buffer.
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8. Analyze the cells using a flow cytometer. The ALDH-positive (ALDH+) population is

identified as the brightly fluorescent cell population in the "Test" sample that is absent in

the DEAB "Control" sample. These cells can then be sorted for further experiments.

Sphere Formation Assay
This assay assesses the self-renewal capacity of cancer cells, a key property of CSCs.[3][14]

Reagents and Materials:

Ultra-low attachment plates (e.g., 24-well or 96-well).

Serum-free sphere formation medium (e.g., DMEM/F12) supplemented with B-27

supplement, human epidermal growth factor (hEGF), and basic fibroblast growth factor

(bFGF).

Single-cell suspension of cancer cells.

Procedure:

1. Prepare a single-cell suspension of the cells to be tested (e.g., FACS-sorted ALDH+ cells).

2. Count the viable cells and dilute them in the sphere formation medium to a low density

(e.g., 500-2000 cells/mL).

3. Plate the cell suspension into the wells of an ultra-low attachment plate.

4. Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 7-14 days.

5. Monitor the formation of floating, spherical colonies (spheres or tumorspheres) under a

microscope.

6. To quantify self-renewal, count the number of spheres formed per number of cells seeded.

Spheres are typically defined as having a diameter greater than 50 µm.

7. For serial passaging (a more stringent test of self-renewal), collect the primary spheres,

dissociate them back into single cells, and re-plate them under the same conditions to

assess secondary sphere formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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